The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is listed with a molecular weight of 238.07 g/mol and a purity of 95% . It is part of the broader category of bicyclic compounds and is specifically related to the 7-oxabicyclo[2.2.1]heptane framework, which is known for its utility in synthetic organic chemistry.
The synthesis of 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane can be achieved through several methods, primarily involving the introduction of the iodomethyl group into the bicyclic structure. One notable approach involves:
Key technical parameters in these syntheses include reaction temperature, solvent choice (often polar aprotic solvents are preferred), and reaction time, which can significantly affect yield and stereochemistry.
The molecular structure of 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane consists of a bicyclic framework with an oxygen atom incorporated into one of the rings, characteristic of oxabicyclic compounds.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane participates in various chemical reactions due to its reactive iodomethyl group.
Parameters such as solvent systems (e.g., dimethylformamide), temperature control, and reaction time are critical for optimizing yields in these transformations.
The mechanism by which 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane acts in chemical reactions typically involves the following steps:
This mechanism highlights the versatility of this compound in synthetic pathways.
Physical properties such as melting point, boiling point, and refractive index are critical for identifying and characterizing this compound but are not universally documented in available literature.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane finds applications primarily in synthetic organic chemistry:
Its unique structural features make it suitable for developing new materials or biologically active compounds through targeted modifications.
The Diels–Alder cycloaddition between furans and activated dienophiles represents the most efficient and widely employed method for constructing the 7-oxabicyclo[2.2.1]heptane core. This reaction exploits furan’s inherent diene character, with the oxygen atom at the 7-position becoming integrated into the bicyclic architecture. Electron-deficient alkenes or alkynes serve as optimal dienophiles, undergoing [4+2] cycloaddition to yield the endo-rich adduct characteristic of this system. The reaction typically proceeds under mild conditions (0–40°C) in aprotic solvents such as dichloromethane or toluene, though elevated temperatures may be required for less reactive dienophiles [1] [4].
A critical stereochemical outcome of this reaction is the preferential formation of the endo isomer due to secondary orbital interactions between the furan oxygen and the π-system of the dienophile. This stereoselectivity proves advantageous for subsequent functionalization steps requiring defined spatial orientation. The exocyclic methylidene group introduced via certain dienophiles (e.g., methyl propiolate derivatives) provides a strategic handle for further transformation into the iodomethyl substituent [4] [6].
Table 1: Diels–Alder Approaches to 7-Oxabicyclo[2.2.1]heptane Precursors
| Dienophile | Reaction Conditions | Product (Yield) | endo:exo Ratio | Functionalization Potential |
|---|---|---|---|---|
| Acrylonitrile | 25°C, CH₂Cl₂, 24 h | 4-Cyanomethyl-7-oxanorbornane (75%) | 92:8 | Medium (requires reduction) |
| Methyl Acrylate | 40°C, Toluene, 12 h | 4-(Methoxycarbonylmethyl)-7-oxanorbornane (82%) | 95:5 | High (reduction to alcohol) |
| Methyl Propiolate | 0°C, CH₂Cl₂, 6 h | Methyl 1-methylidene-7-oxabicyclo[2.2.1]heptane-4-carboxylate (68%) | >99:1 | Very High (direct hydroiodination) |
| Dimethyl Acetylenedicarboxylate | Reflux, Benzene, 2 h | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (90%) | N/A | Low (requires saturation) |
Post-cycloaddition saturation of the olefinic bridge (while preserving the ether functionality) often necessitates catalytic hydrogenation under controlled pressure (1–3 atm H₂) with palladium on carbon or heterogeneous nickel catalysts. Over-reduction or ether cleavage represents a significant side-reaction risk, requiring careful catalyst selection and reaction monitoring [1].
Access to enantiopure 7-oxabicyclo[2.2.1]heptane derivatives is essential for applications in asymmetric synthesis and chiral ligand design. Three primary strategies dominate:
Chiral Auxiliary-Controlled Diels–Alder Reactions: Employing dienophiles bearing covalently attached chiral auxiliaries (e.g., oxazolidinones, Oppolzer’s sultams) induces significant facial bias during cycloaddition. For example, acrylic acid derivatives complexed with Evans’ oxazolidinone auxiliaries react with furan to yield adducts with >90% diastereomeric excess (de). Subsequent auxiliary removal provides the enantiomerically enriched bicyclic carboxylic acid, a versatile precursor [1] [4].
Catalytic Asymmetric Diels–Alder Reactions: Chiral Lewis acid catalysts, particularly bis(oxazoline)-copper(II) complexes (e.g., Cu(Box)), effectively coordinate to dienophile carbonyl groups, achieving enantiomeric excesses (ee) of 80–95% in furan cycloadditions. Aluminum-based catalysts (e.g., MAD, ALB) modified with binaphthol derivatives also demonstrate high efficacy, especially for α,β-unsaturated aldehydes [1].
Resolution Techniques: Classical resolution of racemic carboxylic acid derivatives (e.g., esters via enzymatic hydrolysis using lipases like Candida antarctica Lipase B) or diastereomeric salt formation with chiral amines (e.g., brucine, cinchonidine) provides an alternative route to enantiopure material. Kinetic resolution during nucleophilic ring-opening of anhydride derivatives also shows promise [4].
The resulting enantiomerically enriched 7-oxanorbornanes serve as "chirons" – chiral building blocks where the rigid bicyclic framework dictates stereochemical outcomes in downstream transformations, such as the stereoselective introduction of the iodomethyl group [1].
Installing the iodomethyl moiety onto the pre-formed 7-oxabicyclo[2.2.1]heptane scaffold involves precise functional group interconversion. Key synthetic routes include:
Nucleophilic Displacement of Hydroxymethyl Precursors: Alcohols positioned exo to the bicyclic framework (readily accessible via Diels–Alder reactions with acrolein followed by reduction) undergo efficient conversion to iodides. Treatment with iodine and triphenylphosphine (PPh₃/I₂, Appel reaction) in dichloromethane or tetrahydrofuran at 0–25°C typically achieves >85% yield. Alternatively, mesylation (MsCl, Et₃N) followed by sodium iodide in acetone provides the iodide via SN2 displacement. The exo orientation favors backside attack, minimizing elimination side products [4].
Hydroiodination of Exocyclic Methylene Groups: Adducts derived from acetylene dienophiles retain an exocyclic double bond. Markovnikov addition of hydrogen iodide (generated in situ from KI and phosphoric acid, or using anhydrous HI gas in ether) across this alkene regioselectively yields the exo-iodomethyl derivative. This route benefits from high atom economy and avoids pre-functionalization steps [4] [7].
Directed Lithiation-Electrophilic Quench: Bridgehead or bridge methylene groups adjacent to the ether oxygen can undergo deprotonation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C) in tetrahydrofuran. Subsequent quenching with electrophiles like molecular iodine (I₂) or 1,2-diiodoethane offers a route to iodinated derivatives, though regiocontrol can be challenging due to competing deprotonation sites [7].
A critical consideration is the enhanced reactivity of the C–I bond within the constrained bicyclic environment. This iodide readily participates in further transformations (e.g., Suzuki couplings, Grignard formations, reductions, or nucleophilic substitutions) but also necessitates careful handling – storage under inert atmosphere at low temperatures (-20°C) is recommended to prevent decomposition [4] [9].
Table 2: Iodomethyl Functionalization Methods and Outcomes
| Precursor Type | Reagent/Conditions | Product | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Primary Alcohol (exo) | PPh₃, I₂, Imidazole, CH₂Cl₂, 0°C to RT, 2h | 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane | 85–92 | High regioselectivity, mild conditions | Requires P-containing byproducts removal |
| Primary Alcohol (exo) | MsCl, Et₃N, CH₂Cl₂, 0°C, 1h; then NaI, Acetone, reflux, 6h | 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane | 78–88 | Simple reagents | Longer reaction time, mesylate isolation often needed |
| Exocyclic Methylene | HI (gas), Et₂O, 0°C, 30 min | 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane | 70–80 | Direct, single step, high regioselectivity | Handling corrosive HI gas, potential over-addition |
| Exocyclic Methylene | KI, 85% H₃PO₄, Toluene, 80°C, 3h | 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane | 65–75 | Safer HI generation in situ | Elevated temperature, lower yield |
While Diels–Alder is predominant, ring-closing strategies offer alternative routes, particularly for derivatives with specific substitution patterns. Iodocyclization (haloetherification) of alkenols presents a powerful method for constructing the oxabicyclic core and introducing iodine simultaneously. This approach involves the electrophilic addition of iodine across a double bond within a molecule containing a tethered hydroxyl group, resulting in cyclic iodonium ion formation and subsequent nucleophilic capture to yield the iodomethylated heterocycle [8] [10].
For the targeted bicyclo[2.2.1]heptane system, successful iodocyclization requires a substrate like 5 (Figure 1), where an alkene and a hydroxyl group are tethered appropriately across a cyclohexane ring. Optimized conditions involve molecular iodine in acetonitrile at room temperature (Table 1, Entry 12), yielding iodide 6 in 56% yield after purification. The reaction proceeds via initial formation of an iodonium ion, followed by intramolecular nucleophilic attack by the hydroxyl oxygen, forming the ether bridge and generating the bicyclic structure with the iodine substituent positioned exo at the bridgehead methylene [8].
Table 3: Iodocyclization Optimization for Bicyclic Ether Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Additive | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | H₂O/MeOtBu | 25 | 24 | NaHCO₃ | 0 | No reaction |
| 2 | DCM | 25 | 48 | None | <5 | Complex mixture |
| 3 | THF | 25 | 48 | None | <5 | Low conversion |
| 4 | Toluene | 50 | 24 | None | <10 | Decomposition |
| 9 | DMF | 25 | 24 | None | ~10 (traces) | Product detected |
| 10 | DMSO | 25 | 24 | None | ~10 (traces) | Product detected |
| 12 | CH₃CN | 25 | 24 | None | 56 | Optimal conditions |
| 13 | CH₃CN | 50 | 6 | None | 45 | Increased side products |
| 14 | CH₃CN | 25 | 24 | Br₂ (instead of I₂) | 0 | Bromoetherification failed |
Crucial limitations exist for direct 7-oxabicyclo[2.2.1]heptane formation via this route:
Despite these challenges, iodocyclization remains valuable for accessing specific substitution patterns difficult to achieve via Diels–Alder, particularly those with substituents on the carbon atoms adjacent to the bridgehead positions. The method inherently installs the iodomethyl group stereoselectively during the ring-forming step [8] [10].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: